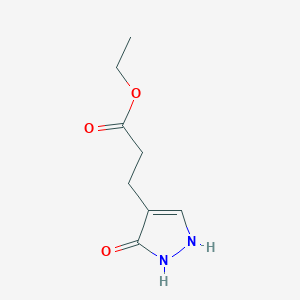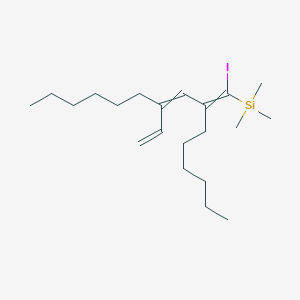![molecular formula C11H8Cl2N2OS B14214079 2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine CAS No. 825647-47-0](/img/structure/B14214079.png)
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 2 and 4, and a 4-methoxyphenylsulfanyl group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 4-methoxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxyphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the methoxyphenylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones derived from the methoxyphenylsulfanyl group.
Reduction: Dechlorinated pyrimidines or modified methoxyphenylsulfanyl derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxyphenylsulfanyl group can enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-phenylpyrimidine
- 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
Uniqueness
2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine is unique due to the presence of the methoxyphenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
825647-47-0 |
|---|---|
Formule moléculaire |
C11H8Cl2N2OS |
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
2,4-dichloro-6-(4-methoxyphenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-16-7-2-4-8(5-3-7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3 |
Clé InChI |
IZPOTHUVIMXSPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)sulfonyl]methyl]-N-hydroxy-](/img/structure/B14214036.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)



![N-[1-(3-Nitropyridin-2-yl)azetidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14214067.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
